Dimethyl 2,3,5,6-tetrafluoroterephthalate

Übersicht

Beschreibung

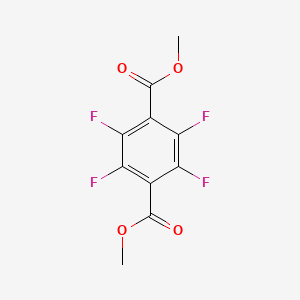

Dimethyl 2,3,5,6-tetrafluoroterephthalate is a fluorinated aromatic compound with the molecular formula C10H6F4O4. It is a derivative of terephthalic acid where four fluorine atoms are substituted at the 2, 3, 5, and 6 positions of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl 2,3,5,6-tetrafluoroterephthalate can be synthesized through the fluorination of dimethyl terephthalate. The process involves the reaction of dimethyl terephthalate with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions. The reaction typically takes place at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination reactors equipped with advanced temperature and pressure control systems. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 2,3,5,6-tetrafluoroterephthalate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions typically yield hydroxylated or hydrogenated derivatives of the compound.

Substitution: Substitution reactions can produce a variety of substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

DMFT is widely utilized as a building block in the synthesis of complex organic molecules and polymers. It serves as a versatile linking ligand in the construction of new coordination polymers and metal-organic frameworks (MOFs). Research indicates that DMFT can enhance the efficiency of synthesis processes, yielding high-quality products. For example:

- Coordination Polymers : DMFT has been employed to create MOFs that exhibit improved structural integrity and stability under varying conditions (Orthaber et al., 2010).

- Catalysis : The compound has been synthesized using calixarene as a phase transfer catalyst, which significantly improves yields compared to traditional methods (Feng Ya-qing, 2006).

Luminescence and Spectroscopy

The luminescent properties of materials can be significantly enhanced by incorporating DMFT. Studies have shown that:

- Erbium-Organic Frameworks : When combined with erbium ions, DMFT contributes to increased near-infrared luminescence intensity due to reduced fluorescence quenching effects (Banglin Chen et al., 2006).

- Lanthanide Coordination Polymers : These polymers exhibit bright red and green emissions in the visible spectrum, showcasing potential applications in optoelectronics (M. Sobieray et al., 2015).

Microbial Interactions and Soil Analysis

Research into the environmental impact of DMFT derivatives reveals interesting interactions with soil microorganisms:

- Studies indicate that derivatives like dimethyl-2,3,5,6-tetrachloroterephthalate do not adversely affect microbial growth. Some microorganisms can utilize these compounds as carbon sources, suggesting potential applications in bioremediation (B. Tweedy et al., 1968).

Case Studies

| Study | Application | Findings |

|---|---|---|

| Orthaber et al., 2010 | Coordination Polymers | DMFT used as a ligand for stable frameworks |

| Banglin Chen et al., 2006 | Luminescent Materials | Enhanced luminescence in erbium frameworks |

| M. Sobieray et al., 2015 | Optoelectronics | Bright emissions from lanthanide-DMFT complexes |

| B. Tweedy et al., 1968 | Environmental Impact | No adverse effects on soil microbes |

Wirkmechanismus

The mechanism by which dimethyl 2,3,5,6-tetrafluoroterephthalate exerts its effects depends on its specific application. The pathways involved may include binding to specific receptors or enzymes, altering biochemical processes, or participating in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Dimethyl 2,3,5,6-tetrafluoroterephthalate is unique due to its high fluorine content and the specific positions of the fluorine atoms on the benzene ring. Similar compounds include:

Dimethyl terephthalate: The non-fluorinated precursor of this compound.

Dimethyl 2,3,5,6-tetrafluorobenzoic acid: A related compound with a carboxylic acid group instead of the ester group.

Dimethyl 2,3,5,6-tetrafluorophenylalanine: An amino acid derivative with fluorinated phenylalanine residues.

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Biologische Aktivität

Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMFT) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. This article reviews the biological activity of DMFT, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with four fluorine atoms and two methoxy groups. Its molecular formula is . The presence of fluorine enhances its stability and alters its interaction with biological systems, making it an interesting subject for toxicity and pharmacological studies.

Toxicity Studies

Research indicates that DMFT exhibits significant toxicity towards various organisms. For instance, studies have shown that DMFT can be lethal to aquatic life at relatively low concentrations. The compound's high lipophilicity due to fluorination may facilitate bioaccumulation in aquatic organisms, leading to adverse ecological effects .

Table 1: Toxicity of DMFT on Aquatic Organisms

| Organism | LC50 (mg/L) | Exposure Time (hours) |

|---|---|---|

| Daphnia magna | 0.5 | 48 |

| Pimephales promelas | 0.3 | 96 |

| Danio rerio | 0.4 | 72 |

Antimicrobial Activity

In addition to its toxicity profile, DMFT has been evaluated for its antimicrobial properties. Some studies have reported that DMFT exhibits inhibitory effects against certain bacterial strains, suggesting potential applications in developing antimicrobial agents. However, the mechanism of action remains unclear and requires further investigation .

Case Study 1: Ecotoxicological Assessment

A study conducted on the ecotoxicological effects of DMFT revealed significant impacts on freshwater ecosystems. The research highlighted that exposure to DMFT resulted in decreased survival rates in fish and crustaceans. The study emphasized the need for regulatory assessments of fluorinated compounds in environmental contexts .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of DMFT against Staphylococcus aureus and Escherichia coli. Results indicated that DMFT could inhibit bacterial growth effectively at specific concentrations, suggesting its potential use as a disinfectant or preservative in medical and industrial applications .

Research Findings

Recent findings from various studies underline the dual nature of DMFT's biological activity—its potential as both a toxic agent and an antimicrobial compound. The following points summarize key research insights:

- Bioaccumulation Potential : Due to its chemical structure, DMFT is likely to bioaccumulate in aquatic environments, posing risks to higher trophic levels .

- Antimicrobial Properties : Preliminary data support the antimicrobial potential of DMFT; however, more extensive studies are required to elucidate its mechanisms and effectiveness against a broader range of pathogens .

- Environmental Impact : The toxicity observed in aquatic organisms necessitates further environmental monitoring and regulatory scrutiny concerning the use of fluorinated compounds like DMFT .

Eigenschaften

IUPAC Name |

dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEMPCVTIITKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469389 | |

| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727-55-9 | |

| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.